molecular formula C7H8OS B1316890 3-Mercaptobenzylalcohol CAS No. 83794-86-9

3-Mercaptobenzylalcohol

Cat. No.: B1316890
CAS No.: 83794-86-9
M. Wt: 140.2 g/mol
InChI Key: IIPCTBAMTPCGJK-UHFFFAOYSA-N
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Description

3-Mercaptobenzylalcohol is an organic compound with the molecular formula C7H8OS. It consists of a benzene ring substituted with a hydroxymethyl group (-CH2OH) and a thiol group (-SH) at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Mercaptobenzylalcohol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl alcohol with sodium hydrosulfide (NaHS) in the presence of a suitable solvent, such as ethanol or water. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with a thiol group .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methodsThis process ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Mercaptobenzylalcohol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydrosulfide (NaHS) and alkyl halides are employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted benzyl alcohols.

Scientific Research Applications

3-Mercaptobenzylalcohol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals, polymers, and as a stabilizer in certain formulations

Mechanism of Action

The mechanism of action of 3-Mercaptobenzylalcohol involves its interaction with specific molecular targets and pathways. The thiol group (-SH) can form covalent bonds with various biomolecules, including proteins and enzymes, leading to modulation of their activity. This interaction can result in antioxidant effects, inhibition of microbial growth, and other biological activities .

Comparison with Similar Compounds

Similar Compounds

    Thiophenol (C6H5SH): Similar to 3-Mercaptobenzylalcohol but lacks the hydroxymethyl group.

    Benzyl Alcohol (C6H5CH2OH): Contains a hydroxymethyl group but lacks the thiol group.

    3-Mercaptopropanol (HSCH2CH2CH2OH): Contains both thiol and hydroxyl groups but has a different carbon backbone

Uniqueness

This compound is unique due to the presence of both a thiol and a hydroxymethyl group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .

Properties

IUPAC Name

(3-sulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c8-5-6-2-1-3-7(9)4-6/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPCTBAMTPCGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510529
Record name (3-Sulfanylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83794-86-9
Record name (3-Sulfanylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-sulfanylphenyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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